

Application Notes: Acranil as a Fluorescent Probe for Live-Cell Imaging

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Acranil
Cat. No.:	B155866

[Get Quote](#)

Introduction

Acranil is a versatile, cell-permeable fluorescent dye that serves as a powerful tool for researchers, scientists, and drug development professionals engaged in live-cell imaging. As a nucleic acid-selective and pH-sensitive probe, **Acranil** exhibits differential fluorescence based on the cellular components it binds to and the pH of its environment. This unique metachromatic property allows for the simultaneous visualization and analysis of various cellular compartments and dynamic processes.

When **Acranil** intercalates with double-stranded DNA (dsDNA), it emits a green fluorescence. Conversely, its interaction with single-stranded DNA (ssDNA) or RNA results in red fluorescence.^[1] Furthermore, **Acranil** is a lysosomotropic agent, meaning it preferentially accumulates in acidic vesicular organelles (AVOs) such as lysosomes, endosomes, and autophagosomes.^{[2][3]} In the acidic environment of these organelles, **Acranil** becomes protonated and trapped, leading to the formation of aggregates that fluoresce a bright orange-red.^[2] This characteristic makes **Acranil** an excellent probe for studying lysosomal dynamics, autophagy, and apoptosis.^{[1][4]}

These application notes provide detailed protocols for the use of **Acranil** in live-cell imaging to analyze acidic vesicular organelles and to monitor cellular health.

Data Presentation

The spectral properties of **Acranil** are highly dependent on its molecular environment, concentration, and binding state. The following tables summarize its key quantitative characteristics.

Table 1: Spectral Properties of **Acranil**

Target Molecule/Organelle	Binding Mechanism	Excitation (nm)	Emission (nm)	Observed Color
Double-stranded DNA (dsDNA)	Intercalation	~502	~525	Green
Single-stranded DNA (ssDNA) / RNA	Electrostatic interactions, stacking	~460	~650	Red
Acidic Vesicular Organelles (e.g., lysosomes)	Protonation and aggregation	~460-500	~640-650	Red/Orange

Data compiled from multiple sources.[\[1\]](#)[\[5\]](#)[\[6\]](#)

Table 2: Photophysical Properties of **Acranil**

Property	Value	Conditions
Fluorescence Quantum Yield (Φ_f)	0.46	In ethanol [7]
Singlet Oxygen Quantum Yield ($\phi\Delta$)	0.15 ± 0.01	In ethanol [8]
Photostability	Low to Moderate	Fluorescence intensity can significantly decrease with continuous excitation. [9]

Experimental Protocols

Protocol 1: Staining of Acidic Vesicular Organelles (AVOs) in Live Cells

This protocol is designed for the qualitative and quantitative analysis of AVOs, which is often used as an indicator of autophagy and lysosomal activity.[\[1\]](#)

Materials:

- **Acranil** stock solution (e.g., 1 mg/mL in DMSO or water)
- Phosphate-Buffered Saline (PBS), sterile
- Complete cell culture medium (phenol red-free medium is recommended for imaging)
- Live cells cultured on glass-bottom dishes or chamber slides
- Fluorescence microscope with appropriate filter sets (blue and green excitation)

Procedure:

- Cell Preparation: Culture cells to the desired confluence (typically 50-70%) on a suitable imaging vessel.[\[1\]](#)
- Reagent Preparation: Prepare a fresh working solution of **Acranil** in pre-warmed (37°C) complete cell culture medium or PBS. A final concentration in the range of 1-5 μ M is generally recommended.[\[1\]](#)[\[2\]](#)
- Cell Staining:
 - Remove the culture medium from the cells.
 - Wash the cells once with pre-warmed PBS.[\[1\]](#)
 - Add the **Acranil** working solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.[\[1\]](#)
- Washing:

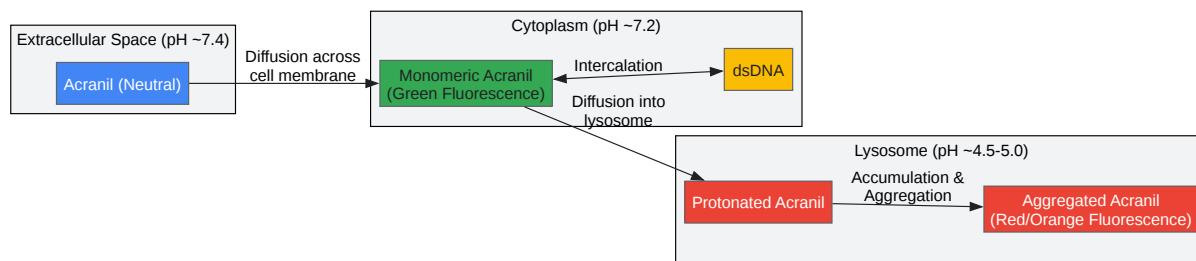
- Remove the staining solution.
- Wash the cells twice with pre-warmed PBS or phenol red-free medium to remove excess dye.[\[1\]](#)[\[2\]](#)
- Imaging:
 - Add fresh, pre-warmed PBS or phenol red-free culture medium to the cells.[\[1\]](#)
 - Immediately visualize the cells using a fluorescence microscope.
 - Use a blue excitation filter (e.g., ~488 nm) to observe the green fluorescence of the cytoplasm and nucleus, and a green excitation filter (e.g., ~540-550 nm) to visualize the red/orange fluorescence of the AVOs.[\[1\]](#)

Protocol 2: Monitoring Drug Delivery via Lysosomal Disruption

This protocol can be adapted to study the effects of drugs that target lysosomes or disrupt their integrity. Lysosomal membrane permeabilization (LMP) can be monitored by observing the redistribution of **Acranil** from the lysosomes to the cytoplasm.[\[10\]](#)

Materials:

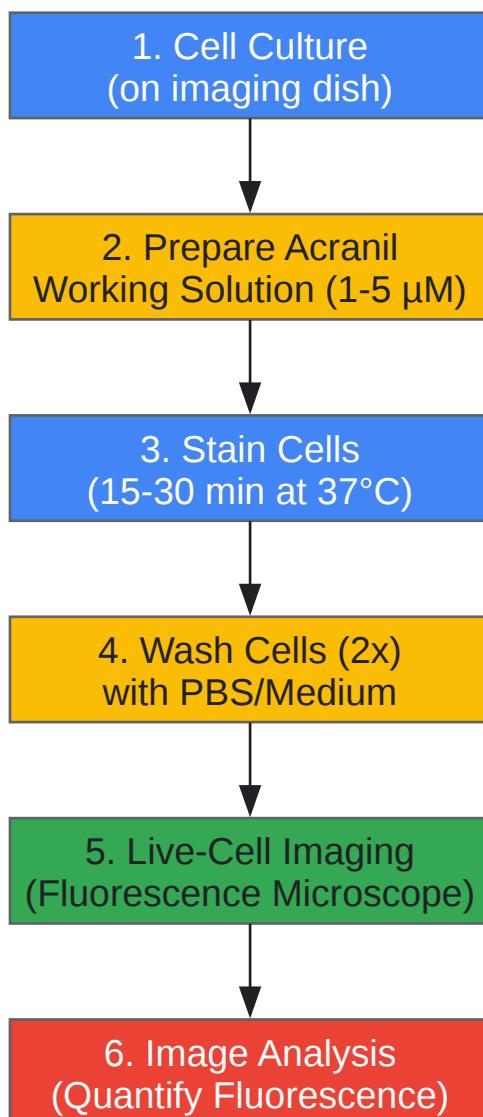
- All materials from Protocol 1
- Drug of interest or known lysosomotropic agent (e.g., chloroquine as a positive control)


Procedure:

- Cell Preparation and Staining: Follow steps 1-3 from Protocol 1 to stain the cells with **Acranil**.
- Drug Treatment:
 - After staining, replace the **Acranil** solution with a pre-warmed medium containing the drug of interest at the desired concentration.

- Incubate the cells for the desired treatment period.
- Live-Cell Imaging:
 - Mount the cells on a fluorescence microscope equipped with a live-cell imaging chamber to maintain temperature and CO₂ levels.
 - Acquire time-lapse images using both green (~525 nm) and red (~650 nm) emission channels.
 - An increase in green fluorescence throughout the cytoplasm and a concurrent decrease in red punctate fluorescence is indicative of lysosomal membrane disruption.[\[10\]](#)

Visualizations


Mechanism of Acranil as a Lysosomotropic Probe

[Click to download full resolution via product page](#)

Caption: Mechanism of **Acranil** accumulation in lysosomes.

Experimental Workflow for Live-Cell Imaging with Acranil

[Click to download full resolution via product page](#)

Caption: Workflow for staining live cells with **Acranil**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]

- 2. [benchchem.com](#) [benchchem.com]
- 3. [benchchem.com](#) [benchchem.com]
- 4. [researchgate.net](#) [researchgate.net]
- 5. [caymanchem.com](#) [caymanchem.com]
- 6. [biotium.com](#) [biotium.com]
- 7. [benchchem.com](#) [benchchem.com]
- 8. Photodynamic Activity of Acridine Orange in Keratinocytes under Blue Light Irradiation [mdpi.com]
- 9. [benchchem.com](#) [benchchem.com]
- 10. Real-Time Monitoring of Lysosomal Membrane Permeabilization Using Acridine Orange - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes: Acranil as a Fluorescent Probe for Live-Cell Imaging]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b155866#using-acranil-as-a-fluorescent-probe-in-cell-imaging\]](https://www.benchchem.com/product/b155866#using-acranil-as-a-fluorescent-probe-in-cell-imaging)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com